Cerium trifluoromethanesulfonate

Übersicht

Beschreibung

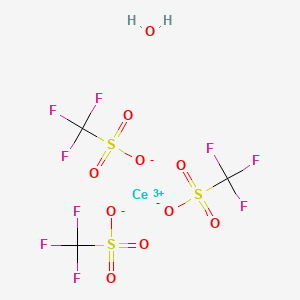

Cerium trifluoromethanesulfonate is a chemical compound with the molecular formula C₄CeF₁₂O₁₂S₄. . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Cerium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of cerium(IV) oxide with trifluoromethanesulfonic acid under controlled conditions . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels.

Analyse Chemischer Reaktionen

Cerium trifluoromethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It is often used as a catalyst in these reactions due to its strong oxidizing nature. Common reagents used in these reactions include organic substrates, solvents, and other oxidizing agents. Major products formed from these reactions depend on the specific substrates and conditions used but often include oxidized organic compounds and intermediates.

Wissenschaftliche Forschungsanwendungen

Catalysis

Cerium trifluoromethanesulfonate is widely recognized for its catalytic properties in organic synthesis. It facilitates several reactions, enhancing reaction rates and improving yields. Notably, it has been employed in:

- Cycloaddition Reactions : A study demonstrated its effectiveness in catalyzing the cycloaddition of 1,4-naphthoquinone with functionalized azides in aqueous solutions to synthesize naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives. This method is scalable and environmentally friendly, producing diverse products with high yields while allowing for catalyst recyclability .

- Aza-Diels–Alder Reactions : Research has shown that cerium(III) immobilized on functionalized halloysite acts as an efficient catalyst for synthesizing tetrahydroquinoline compounds via aza-Diels–Alder reactions. The catalyst demonstrated high activity and stability across multiple reaction cycles .

Materials Science

In materials science, this compound contributes to the development of advanced materials such as:

- Ceramics and Glass : The compound enhances thermal stability and mechanical properties in ceramic and glass manufacturing processes. Its addition can improve the durability and performance of these materials under extreme conditions .

Electronics

This compound plays a crucial role in the electronics industry:

- High-Performance Capacitors and Semiconductors : It is utilized in the production of capacitors and semiconductors, where it helps enhance device efficiency and longevity. Its properties facilitate the formation of thin films that are essential for high-performance electronic components .

Environmental Applications

The compound is being explored for its potential in environmental remediation:

- Heavy Metal Removal : this compound has shown promise in removing heavy metals from wastewater, contributing to cleaner water sources. Its ability to bind with various contaminants makes it a candidate for developing eco-friendly water treatment solutions .

Biomedical Research

In the biomedical field, this compound is under investigation for its antioxidant properties:

- Oxidative Stress Treatments : Studies suggest that it may have implications in developing treatments for diseases related to oxidative stress due to its ability to scavenge free radicals .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of cerium(4+) tetrakis(trifluoromethanesulfonate) involves its ability to act as a strong oxidizing agent. It can transfer oxygen atoms to various substrates, leading to the formation of oxidized products . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used. The compound’s high oxidation potential makes it effective in driving these reactions to completion.

Vergleich Mit ähnlichen Verbindungen

Cerium trifluoromethanesulfonate can be compared with other similar compounds, such as cerium(IV) ammonium nitrate and cerium(IV) sulfate . While all these compounds exhibit strong oxidizing properties, cerium(4+) tetrakis(trifluoromethanesulfonate) is unique in its ability to provide high regioselectivity and stereoselectivity in certain reactions . This makes it particularly valuable in specific synthetic applications where precision is required.

Biologische Aktivität

Cerium trifluoromethanesulfonate (Ce(CF₃SO₃)₃), commonly referred to as cerium(III) triflate, is an organometallic compound that has garnered attention for its potential biological applications and catalytic properties. This article reviews the biological activity of this compound, focusing on its role in organic synthesis, catalytic applications, and potential therapeutic uses.

- Molecular Formula : C₃CeF₉O₉S₃

- Molecular Weight : 587.31 g/mol

- Solubility : Soluble in water; hygroscopic

- Melting Point : >300°C

Catalytic Activity

This compound acts as a potent Lewis acid, which facilitates various organic reactions. Its application in catalyzing cycloaddition reactions has been documented, particularly in the synthesis of biologically relevant compounds.

Case Study: Aza-Diels–Alder Reaction

In a recent study, cerium(III) triflate was utilized in the aza-Diels–Alder cycloaddition reaction, demonstrating its effectiveness in synthesizing tetrahydroquinoline derivatives. The reaction conditions were optimized to yield high product yields under mild conditions. The results indicated that:

- Optimal Conditions : The highest yield was obtained using dichloromethane at room temperature.

- Catalyst Efficiency : The reaction showed decreased efficiency with increased temperature, highlighting the thermal sensitivity of the process.

| Entry | Catalyst Amount (g) | Yield (%) |

|---|---|---|

| 1 | 0.05 | 85 |

| 2 | 0.1 | 80 |

| 3 | 0.3 | 75 |

| 4 | No catalyst | 10 |

This study underscores the importance of this compound as a recyclable catalyst, with minimal leaching observed after multiple cycles of use .

Biological Implications

While this compound is primarily studied for its catalytic properties, its biological activity also warrants attention. Cerium compounds have been recognized for their antioxidant properties, which may have implications in therapeutic applications.

Antioxidant Activity

Research indicates that cerium ions can exhibit antioxidant behavior by scavenging free radicals and reducing oxidative stress. This property is particularly relevant in biomedical fields where oxidative damage is a concern.

Mechanistic Insights

The mechanism of action for cerium(III) triflate in catalysis involves coordination with substrates to stabilize reactive intermediates, thereby lowering activation energy and facilitating reaction pathways. For instance:

- Redox Behavior : Cerium can exist in multiple oxidation states (Ce³⁺ and Ce⁴⁺), allowing it to participate in electron transfer processes that are crucial for catalytic efficiency.

- Complex Formation : Studies have shown that cerium forms stable complexes with various ligands, enhancing its catalytic performance in organic synthesis .

Eigenschaften

IUPAC Name |

cerium(3+);trifluoromethanesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Ce.H2O/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETFAJNJKMKTDE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2CeF9O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746590 | |

| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698999-65-4 | |

| Record name | Cerium(3+) trifluoromethanesulfonate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium trifluoromethanesulfonatehydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.